molecular formula C25H20N2O4S B2857121 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 361159-01-5

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2857121
CAS No.: 361159-01-5
M. Wt: 444.51
InChI Key: RVOSTYHXLNPYPU-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 955842-10-1) is a synthetic small molecule with a molecular weight of 444.5 g/mol and the formula C25H20N2O4S . This compound belongs to a class of aryl thiazolyl benzamide derivatives investigated for their potent anti-cancer properties . Its core structure is composed of three key regions: a hydrophobic aryl ring, a central thiazolyl ring, and an arylamide polar section; modifications to these regions are a active area of research to optimize biological activity . Scientific studies on analogous compounds within this class have identified a promising mechanism of action: they directly target the Hec1/Nek2 mitotic pathway . Hec1 (Highly Expressed in Cancer 1) is an oncogene critical for proper spindle formation and cell survival during division, and its overexpression is linked to poor clinical outcomes in various cancers . By disrupting this pathway, these compounds induce chromosome mis-segregation and subsequent cell death in cancer cells, making them valuable chemical tools for studying mitosis and developing novel anti-mitotic therapies . This product is intended for non-human research applications only. It is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any other clinical purposes.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c1-30-19-13-18(14-20(15-19)31-2)24(29)27-25-26-21(16-9-5-3-6-10-16)23(32-25)22(28)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOSTYHXLNPYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Synthesis

The thiazole scaffold is typically constructed using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas or thioamides. For 4-phenyl substitution, phenylacetaldehyde derivatives are employed.

Example protocol:

  • Reactants: 2-Bromo-1-phenylpropan-1-one (1.0 eq), thiourea (1.2 eq).
  • Conditions: Reflux in ethanol (12 h, 80°C).
  • Yield: 78–85% of 4-phenyl-1,3-thiazol-2-amine.

Benzoylation at the 5-Position

The benzoyl group is introduced via Friedel-Crafts acylation or direct acylation of the thiazole intermediate.

Optimized method:

  • Reactants: 4-Phenyl-1,3-thiazol-2-amine (1.0 eq), benzoyl chloride (1.5 eq).
  • Catalyst: Aluminum chloride (1.2 eq) in dichloromethane (0°C to RT, 6 h).
  • Yield: 70% of 5-benzoyl-4-phenyl-1,3-thiazol-2-amine.

Amide Bond Formation

The final step involves coupling 5-benzoyl-4-phenyl-1,3-thiazol-2-amine with 3,5-dimethoxybenzoyl chloride.

Coupling Reaction Conditions

Protocol adapted from:

  • Reactants: 5-Benzoyl-4-phenyl-1,3-thiazol-2-amine (1.0 eq), 3,5-dimethoxybenzoyl chloride (1.2 eq).
  • Base: Triethylamine (2.0 eq) in anhydrous THF (0°C to RT, 12 h).
  • Workup: Aqueous extraction, column chromatography (SiO₂, hexane/ethyl acetate 3:1).
  • Yield: 65–72% of pure product.

Critical Parameters

  • Solvent choice: Polar aprotic solvents (THF, DCM) enhance reactivity.
  • Temperature control: Slow addition at 0°C minimizes side reactions.
  • Purification: Silica gel chromatography ensures removal of unreacted acyl chloride.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for cost-effectiveness and safety:

Continuous Flow Reactor Utilization

  • Advantages: Improved heat transfer and reduced reaction times.
  • Example setup: Tubular reactor with inline monitoring for thiazole cyclization.

Green Chemistry Approaches

  • Solvent replacement: Ethanol/water mixtures reduce environmental impact.
  • Catalyst recycling: Heterogeneous catalysts (e.g., zeolites) enable reuse.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Purity Ref.
Hantzsch cyclization Thiazole ring formation 78–85% 95%
Friedel-Crafts acylation Benzoyl group introduction 70% 90%
Amide coupling 3,5-Dimethoxybenzamide conjugation 65–72% 98%

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Substitution

  • Issue: Competing substitution at the 4- and 5-positions.
  • Solution: Steric directing groups (e.g., phenyl) favor 5-benzoylation.

Purification of Hydrophobic Intermediates

  • Issue: Low solubility in aqueous systems.
  • Solution: Gradient elution chromatography with hexane/ethyl acetate.

Recent Advances in Thiazole Functionalization

Emerging techniques include photoredox catalysis for C–H activation and microwave-assisted synthesis. A 2024 study demonstrated a 20% reduction in reaction time using microwave irradiation for analogous thiazole derivatives.

Chemical Reactions Analysis

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene rings can be replaced with other groups using appropriate reagents and conditions.

    Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Thiazole Derivatives

  • N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide (): Key Differences: Replacement of the benzoyl group with bromine and substitution of methoxy groups with chlorine and hydroxyl on the benzamide ring. Spectral Data: IR spectra would show distinct C=O (benzamide) and C-Br (thiazole) stretches, differing from the target compound’s methoxy-related vibrations.
  • N-{4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide ():

    • Key Differences : A piperazinyl-ethylketone substituent at the thiazole’s 4-position instead of benzoyl/phenyl.
    • Impact : The bulky piperazine group may improve solubility in polar solvents and influence receptor binding in pharmacological contexts .

Isoxazole Derivatives

  • Isoxaben (N-[3-(1-ethyl-1-methylpropyl)isoxazol-5-yl]-2,6-dimethoxybenzamide) ():
    • Key Differences : Isoxazole core replaces thiazole, with a branched alkyl substituent at position 3.
    • Impact : Isoxazole’s lower aromaticity compared to thiazole may reduce thermal stability. The 2,6-dimethoxybenzamide vs. 3,5-substitution alters steric hindrance and electronic distribution .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹) Yield (%)
Target Compound* ~449.5 (calculated) Not reported ~1600 (C=O), ~1250 (C-OCH3) -
N-(5-bromo-4-phenyl-thiazol-2-yl)-... [9] ~456.6 Not reported C=O (~1660), C-Br (~600) -
Compound 8a [1] 414.49 290 1679, 1605 (dual C=O) 80
Isoxaben [8] 413.43 Not reported C=O (~1660), C-OCH3 (~1250) -

Key Observations:

  • Melting Points : Thiazole derivatives with dual C=O groups (e.g., 8a) exhibit higher melting points (~290°C) due to increased intermolecular interactions .
  • Yields : Synthetic routes for thiadiazole derivatives (e.g., 8a–d) achieve ~80% yields under reflux with acetic acid, suggesting robust methodology for analogous compounds .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
  • Benzoylation : The thiazole intermediate is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
  • Amidation : Finally, the benzamide linkage is formed by reacting the intermediate with 3,5-dimethoxybenzoic acid derivatives.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . Additionally, antifungal activity has been noted against various strains, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Mechanistic studies suggest that it may exert its effects through the modulation of signaling pathways involved in cell survival and apoptosis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production and reducing oxidative stress markers .

The biological activity of this compound can be attributed to its structural features:

  • Thiazole Ring : The thiazole moiety is known for its ability to interact with various biological targets including enzymes and receptors.
  • Aromatic Substituents : The presence of aromatic rings enhances lipophilicity and membrane permeability, facilitating better interaction with cellular targets.
  • Enzyme Inhibition : It likely acts as an enzyme inhibitor by binding to active sites or allosteric sites on target proteins, disrupting their function.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antibacterial Study : A study tested this compound against E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antibacterial potential .
  • Anticancer Evaluation : In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours .

Comparative Analysis

PropertyN-(5-benzoyl-4-phenylthiazol-2-yl)-3,5-dimethoxybenzamideSimilar Compounds
Antibacterial ActivityEffective against E. coli and S. aureusLess effective
Anticancer ActivitySignificant inhibition in cancer cell linesVariable effectiveness
Anti-inflammatory EffectsModulates inflammatory pathwaysLimited data available

Q & A

Q. Basic/Advanced Research Focus

  • Primary techniques :
    • NMR : 1H^1 \text{H} NMR identifies methoxy groups (δ 3.80–3.85 ppm) and aromatic protons in benzoyl/thiazole rings (δ 7.2–8.1 ppm). 13C^{13} \text{C} NMR confirms carbonyl carbons (δ ~165–170 ppm) .
    • X-ray crystallography : Resolves ambiguities in stereochemistry; for example, dihedral angles between thiazole and benzamide moieties can validate computational models .
  • Addressing inconsistencies : Cross-validation with HRMS ensures molecular formula accuracy. Discrepancies in NOESY/ROESY data may indicate conformational flexibility, requiring temperature-dependent NMR studies .

What in vitro assays are recommended to evaluate its biological activity, and how should contradictory results between studies be analyzed?

Q. Advanced Research Focus

  • Anticancer screening : NCI-60 cell line panel testing identifies potency (e.g., GI50_{50} values). Discrepancies may arise due to cell line-specific metabolic profiles or assay protocols (e.g., MTT vs. sulforhodamine B assays) .
  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against S. aureus or E. coli; contradictory MIC values may stem from variations in bacterial strain susceptibility or compound solubility .
  • Mechanistic studies : Target engagement is validated via SPR (surface plasmon resonance) or fluorescence polarization assays. Inconsistent IC50_{50} values may reflect differences in protein purity or buffer conditions .

How does the substitution pattern on the thiazole ring influence the compound's bioactivity?

Q. Advanced Research Focus

  • Electron-withdrawing groups (EWGs) : A benzoyl group at position 5 enhances electrophilicity, improving binding to kinase ATP pockets (e.g., IC50_{50} reduced from 1.2 μM to 0.3 μM in EGFR inhibition) .
  • Steric effects : Bulky substituents at position 4 (e.g., phenyl) reduce off-target interactions but may lower solubility. LogP optimization via methoxy groups balances lipophilicity .
  • Comparative SAR : Analogues with 1,3,4-thiadiazole cores show reduced potency (2-fold lower), highlighting the critical role of the thiazole ring in maintaining conformational rigidity .

What computational methods are used to predict binding modes, and how do they compare with crystallographic data?

Q. Advanced Research Focus

  • Docking studies : AutoDock Vina or Glide predicts binding poses in kinase domains (e.g., VEGFR2). Predicted hydrogen bonds between methoxy groups and Asp1046 are validated via X-ray structures (RMSD < 1.5 Å) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Discrepancies in binding free energies (MM/PBSA vs. experimental ΔG) may indicate solvent effects or force field limitations .
  • Electrostatic mapping : DFT calculations (B3LYP/6-31G*) identify electron-rich regions (benzamide carbonyl) critical for π-π stacking with Phe864 in crystallized complexes .

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